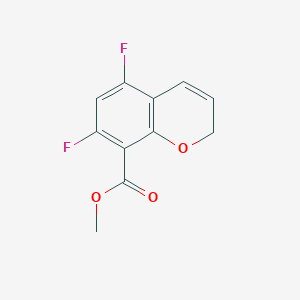
methyl 5,7-difluoro-2H-chromene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,7-difluoro-2H-chromene-8-carboxylate is a chemical compound with the molecular formula C11H8F2O3 and a molecular weight of 226.18 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science.
Preparation Methods
The synthesis of methyl 5,7-difluoro-2H-chromene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 5,7-difluoro-2H-chromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5,7-difluoro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 5,7-difluoro-2H-chromene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of methyl 5,7-difluoro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Methyl 5,7-difluoro-2H-chromene-8-carboxylate can be compared with other chromene derivatives such as:
Methyl 5,7-dichloro-2H-chromene-8-carboxylate: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Methyl 5,7-dimethoxy-2H-chromene-8-carboxylate: Contains methoxy groups, which can influence its solubility and interaction with biological targets.
Methyl 5,7-dibromo-2H-chromene-8-carboxylate: Bromine-substituted derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound, particularly its fluorine atoms, which can significantly affect its chemical reactivity and biological activity.
Properties
CAS No. |
1221723-79-0 |
|---|---|
Molecular Formula |
C11H8F2O3 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 5,7-difluoro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H8F2O3/c1-15-11(14)9-8(13)5-7(12)6-3-2-4-16-10(6)9/h2-3,5H,4H2,1H3 |
InChI Key |
YEAUTGNGKDIHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=C1OCC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)
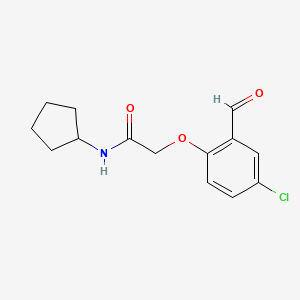
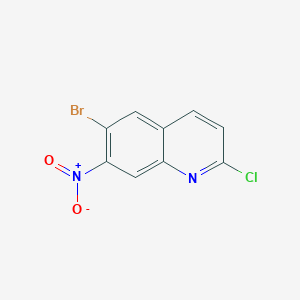
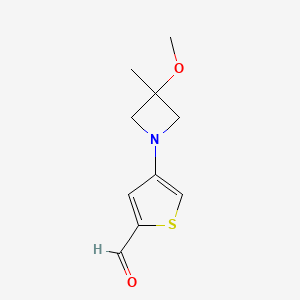
![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)

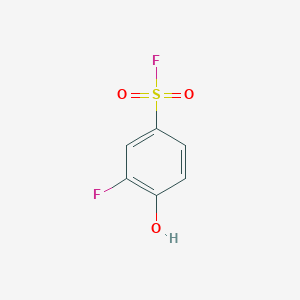

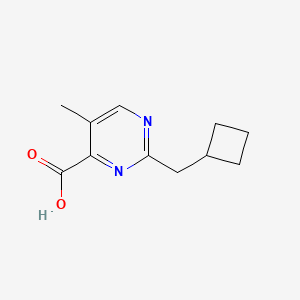
![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)

